6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
CAS No. |
1427379-18-7 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
6-fluoro-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H18FN/c1-9(2)15-13-5-3-4-10-8-11(14)6-7-12(10)13/h6-9,13,15H,3-5H2,1-2H3 |
InChI Key |
NOBJVFXBYOCTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The synthetic route generally begins with a 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (tetralone) derivative, which provides the fluorinated tetrahydronaphthalene core. This ketone is commercially available or can be synthesized by selective fluorination of the corresponding tetralone precursors.
Introduction of the Isopropyl Group on the Amine Nitrogen
The N-(propan-2-yl) (isopropyl) substituent on the amine nitrogen can be introduced via reductive amination or nucleophilic substitution methods:
- Reductive amination : The 1-position ketone reacts with isopropylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine.
- Nucleophilic substitution : Alternatively, the amine can be alkylated with isopropyl halides under basic conditions.
Reduction of the Ketone to Amine
Reduction of the 1-position ketone to the corresponding amine is a critical step. Two main strategies are:
- Direct reductive amination as above, where the ketone is converted directly to the amine.
- Stepwise reduction and amination : The ketone is first reduced to the alcohol (using lithium aluminum hydride or sodium borohydride), then converted to the amine via substitution or other amination methods.
Formation of Hydrochloride Salt (Optional)
For improved stability and handling, the free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution, yielding a crystalline, more manageable compound.
Detailed Synthetic Route from Literature
A representative synthetic route adapted from patent and research literature is summarized below:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-fluoro-1-isopropyl-3,4-dihydro-1H-naphthalen-2-one | Starting from 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, alkylation with isopropyl halide or Grignard reagent | Ensures introduction of isopropyl group at 1-position |
| 2 | Formation of tert-butyl (1S,2S)-(6-fluoro-2-hydroxy-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | Reaction with tert-butyl bromoacetate and activated magnesium | Facilitates subsequent functionalization |
| 3 | Reduction to (1S,2S)-6-fluoro-2-(2-hydroxyethyl)-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol | Lithium aluminum hydride reduction | Converts ester to alcohol intermediate |
| 4 | Conversion to (1S,2S)-6-fluoro-1-isopropyl-2-(4-toluenesulfonyloxy)ethyl-1,2,3,4-tetrahydronaphthalene-2-ol | Reaction with 4-toluenesulfonyl chloride in pyridine | Activates for nucleophilic substitution |
| 5 | Amination with dianion of N-3-(1H-benzimidazol-2-yl)propyl-N-methylacetamide | Formation of amide via nucleophilic substitution at tosylate | Forms final amide-functionalized product |
This multi-step sequence demonstrates the complexity and precision required to prepare fluorinated tetrahydronaphthalene derivatives with specific amine substituents.
Alternative Synthetic Approaches
Alkylation of 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Alkylation of the hydroxy group with 2-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) yields the isopropoxy derivative.
- Subsequent amination and salt formation steps yield the target compound hydrochloride salt.
Diels-Alder Reaction Followed by Functionalization
- Construction of the tetrahydronaphthalene core via Diels-Alder cycloaddition between a diene and dienophile.
- Introduction of fluorine and amine substituents via electrophilic aromatic substitution and nucleophilic substitution, respectively.
Analytical Validation and Purity Assessment
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure, especially the presence of the isopropyl group and fluorine substitution.
- High-Performance Liquid Chromatography (HPLC) is employed to assess purity, with >98% purity considered acceptable for research and pharmaceutical applications.
- Mass Spectrometry (MS) and elemental analysis confirm molecular weight and composition.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents on the tetrahydronaphthalene ring significantly influence molecular properties and activity.
Key observations :
Stereochemical Variations
Enantiomeric forms of tetrahydronaphthalen-amines exhibit distinct biological activities. For example:
- (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6) is synthesized as a single enantiomer, highlighting the importance of chirality in receptor targeting .
- PROTAC ligands in use (R)- and (S)-tetrahydronaphthalen-1-amine enantiomers, demonstrating stereochemistry-dependent efficacy in protein degradation pathways .
The target compound’s stereochemistry is unspecified in the evidence, but enantiopure synthesis (as seen in related compounds) is critical for optimizing therapeutic indices.
Biological Activity
6-Fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C12H16FN
- SMILES : CC(C)C1CC2=C(C=CC(=C2)F)NC1
Biological Activity Overview
Research on 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine indicates several biological activities:
-
Anticancer Activity :
- A study explored the synthesis of various tetrahydronaphthalene derivatives and their anticancer properties. Compounds similar to 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at various phases .
- Neuroprotective Effects :
- MAO-B Inhibition :
The biological mechanisms through which 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The presence of fluorine may enhance binding affinity to target enzymes such as MAO-B.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in apoptosis and cell proliferation.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reductive amination of a fluorinated tetrahydronaphthalenone with isopropylamine. Key steps include:
- Precursor preparation : Start with 6-fluoro-1-tetralone.
- Reductive amination : Use a catalyst like Pd/NiO under hydrogen (H₂) at 25°C for 10 hours, achieving yields >90% .
- Purification : Employ preparative HPLC with a solvent system (e.g., MeOH:EtOH:2-PrOH:Hexanes = 5:5:5:85) to isolate enantiomers .
- Critical factors : Catalyst loading (1.1 wt%), solvent choice (toluene or THF), and temperature control (25–50°C) are vital for minimizing side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns (e.g., fluorine at C6, isopropylamine at C1) .
- HPLC : Use chiral columns to resolve enantiomers (e.g., t₁ = 15.3 min, t₂ = 17.2 min) and assess enantiomeric excess .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~207.25 g/mol) and fragmentation patterns .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation. Fluorinated tetrahydronaphthalenes are prone to oxidation; use inert atmospheres (N₂/Ar) for long-term storage .
- Solubility : Prefer polar aprotic solvents (DMSO, DMF) for stock solutions. Avoid aqueous buffers unless stabilized with cyclodextrins .
Advanced Research Questions
Q. How does fluorine substitution at position 6 modulate receptor binding compared to non-fluorinated analogs?
- Methodological Answer :
- Comparative assays : Test binding affinity to dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors using radioligand displacement assays. Fluorine’s electronegativity enhances π-π stacking with aromatic residues in receptor pockets, increasing potency by ~30% compared to non-fluorinated analogs .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the fluorine atom and hydrophobic receptor subpockets .
Q. What strategies resolve enantiomers of this compound, and how does chirality impact pharmacological activity?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) and hexane:isopropanol (85:15) mobile phase. Enantiomeric excess (>99%) is critical for in vivo studies .
- Activity differences : The (R)-enantiomer shows 5-fold higher selectivity for serotonin receptors than the (S)-form, attributed to steric hindrance in the receptor’s binding cleft .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP optimization : Introduce lipophilic substituents (e.g., methyl groups) at C4 to increase logP from 2.1 to 3.5, enhancing BBB permeability (measured via PAMPA assay) .
- In silico predictors : Use SwissADME to predict BBB scores. Derivatives with polar surface area <70 Ų and <5 H-bond donors are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
